molecular formula C7H5Cl2NO B8813610 3,4-Dichlorobenzaldoxime

3,4-Dichlorobenzaldoxime

Cat. No.: B8813610
M. Wt: 190.02 g/mol
InChI Key: ROBIUDOANJUDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichlorobenzaldoxime is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H

InChI Key

ROBIUDOANJUDHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NO)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4-Dichlorobenzaldehyde (5.25 g) and 2.1 g of hydroxylamine hydrochloride were dissolved in 75 mL of pyridine. The mixture was stirred at room temperature for 18 h. The solvent was removed in vacuo and the residue was taken up in 100 mL of 1N HCl and extracted 3× with 75 mL portions of ethyl acetate. The combined organic extracts were dried (MgSO4), filtered, and concentrated to give a solid. The crude material was triturated in hexane and collected by filtration to yield 5.8 g of the title compound of Step A as a white solid melting at 118-119° C.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 34.3 g of sodium hydroxide in 50 ml of water was slowly added to a solution prepared by mixing a solution of 47.5 g of hydroxylamine hydrochloride in 60 ml of water with a solution of 100 g of 3,4-dichlorobenzaldehyde in 300 ml of ethanol. The mixture was heated at reflux on a steam bath for half an hour, then stirred at ambient temperature for 16 hours. The separated solid was collected and the filtrate was poured into 600 ml of ice. Carbon dioxide was bubbled into the cold aqueous mixture for 30 minutes and the solid which separated was collected by filtration. The solids were triturated with hot methylene chloride and the methylene chloride removed to give 83.3 g of crude 3,4-dichlorobenzaldoxime which was used without further purification.
Quantity
34.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of hydroxylamine hydrochloride (2.73 g, 39.3 mmol) in water (35 ml) was treated with sodium acetate (2.74 g, 33.4 mmol) followed by a solution of 3,4-dichlorobenzaldehyde (4.0 g, 22.8 mmol) in tetrahydrofuran (15 ml) and the resulting mixture was stirred at 22° C. for 2 h. The reaction mixture was then diluted with ether (250 ml), washed with water, brine and dried over anhydrous magnesium sulphate. Evaporation of the solvent gave 4.3 g of 3,4-dichlorobenzaldehyde oxime as a white solid.
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

3,4-Dichlorobenzaldehyde (1 eq) and hydroxylamine.HCl (4 eq) were suspended in pyridine (10 vol) in a sealed tube. The reaction mixture was stirred at 50° C. overnight under an atmosphere of N2. The reaction mixture was concentrated in vacuo before the addition of EtOAc (10 vol) and 2M citric acid solution (5 vol). The organic layer was separated and washed with citric acid (2×5 vol) and saturated aqueous NaCl solution (5 vol). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure to yield required 3,4-dichloro-benzaldehyde oxime.
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0 (± 1) mol
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